molecular formula C15H9N3O B7476190 3-Quinazolin-4-yloxybenzonitrile

3-Quinazolin-4-yloxybenzonitrile

Cat. No. B7476190
M. Wt: 247.25 g/mol
InChI Key: ISBISSDRCZNHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinazolin-4-yloxybenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-Quinazolin-4-yloxybenzonitrile involves the inhibition of various enzymes. This compound has been shown to inhibit the activity of tyrosine kinase, which is a key enzyme involved in the development and progression of cancer. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Quinazolin-4-yloxybenzonitrile are complex and varied. This compound has been shown to have potent inhibitory effects on various enzymes, which can lead to changes in various physiological processes. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Quinazolin-4-yloxybenzonitrile in lab experiments include its potent inhibitory effects on various enzymes, its potential anti-inflammatory and antioxidant effects, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are several potential future directions for the use of 3-Quinazolin-4-yloxybenzonitrile in scientific research. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, 3-Quinazolin-4-yloxybenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential use in scientific research. Further studies are needed to determine the full potential of this compound in various fields.

Synthesis Methods

The synthesis of 3-Quinazolin-4-yloxybenzonitrile is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the reaction of 2-amino-5-nitrobenzonitrile with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction mixture is then heated, and the resulting product is purified using various methods.

Scientific Research Applications

3-Quinazolin-4-yloxybenzonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent inhibitory effects on various enzymes, including tyrosine kinase and phosphodiesterase. These inhibitory effects make this compound a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3-quinazolin-4-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBISSDRCZNHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinazolin-4-yloxybenzonitrile

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